molecular formula C18H20N2O B6124895 9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Cat. No. B6124895
M. Wt: 280.4 g/mol
InChI Key: SBAMCEYETKLXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its antioxidant and anti-inflammatory properties, which can be useful in studying the effects of oxidative stress and inflammation on biological systems. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline could focus on further elucidating its mechanism of action and identifying its molecular targets. Studies could also investigate the potential of this compound as a therapeutic agent for various diseases and explore its effects on different biological systems. Additionally, research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water.

Synthesis Methods

9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has been synthesized using various methods, including the Hantzsch reaction, microwave-assisted synthesis, and one-pot synthesis. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonium salt in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction rate. One-pot synthesis involves the simultaneous reaction of multiple reagents to form the desired compound.

Scientific Research Applications

9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has been studied for its potential applications in scientific research. This compound has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

9-methyl-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12-4-5-16-15(11-12)18-14(3-2-10-21-18)17(20-16)13-6-8-19-9-7-13/h4-9,11,14,17-18,20H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAMCEYETKLXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3C2OCCC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

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